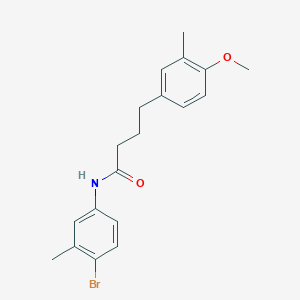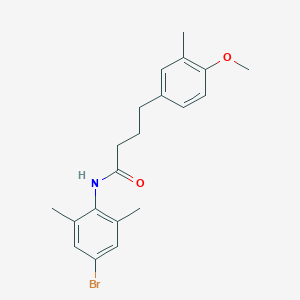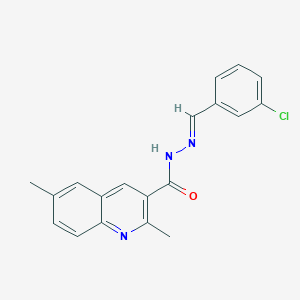
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide (CDQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CDQ is a hydrazone derivative of quinoline and has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent.
Mechanism of Action
The mechanism of action of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. This compound has been found to activate the caspase pathway, leading to the cleavage of various proteins and ultimately resulting in cell death. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has exhibited antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Furthermore, this compound has shown limited solubility in aqueous solutions, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in combination therapy with other drugs. Furthermore, the development of this compound derivatives with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Overall, this compound has shown promising results in various studies and has the potential to be developed into a valuable therapeutic agent.
Synthesis Methods
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can be synthesized through a simple reaction between 3-chlorobenzaldehyde and 2,6-dimethyl-3-quinolinecarbohydrazide in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in drug development. It has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has exhibited antimicrobial activity against various bacteria and fungi.
properties
Molecular Formula |
C19H16ClN3O |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-18-15(8-12)10-17(13(2)22-18)19(24)23-21-11-14-4-3-5-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
InChI Key |
XWRSELVRKJHFDM-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)

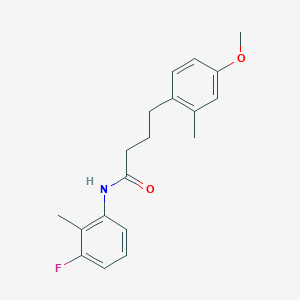


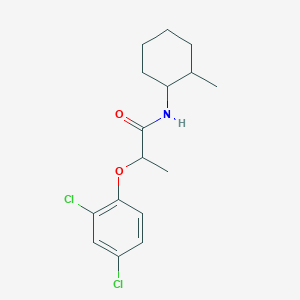

![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
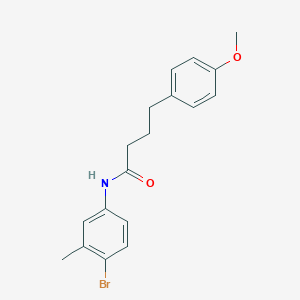
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)
![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
